molecular formula C8H7Cl2NO B066548 2,4-Dichloro-6-methylbenzamide CAS No. 175278-27-0

2,4-Dichloro-6-methylbenzamide

Cat. No.: B066548
CAS No.: 175278-27-0
M. Wt: 204.05 g/mol
InChI Key: VFEDGRKNPQMLEP-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methylbenzamide is an organic compound with the molecular formula C8H7Cl2NO. It is a derivative of benzamide, characterized by the presence of two chlorine atoms and one methyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-6-methylbenzamide can be synthesized through the direct condensation of 2,4-dichloro-6-methylbenzoic acid with ammonia or an amine. This reaction typically occurs under acidic or basic conditions, often using a catalyst to enhance the reaction rate and yield. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for high yield and purity, often incorporating advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with ammonia can yield this compound derivatives with different functional groups .

Scientific Research Applications

2,4-Dichloro-6-methylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzamide: Similar structure but lacks the methyl group.

    2,6-Dichlorobenzamide: Similar structure but with chlorine atoms at different positions.

    4-Methylbenzamide: Similar structure but lacks the chlorine atoms.

Uniqueness

2,4-Dichloro-6-methylbenzamide is unique due to the specific arrangement of chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,4-dichloro-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEDGRKNPQMLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371080
Record name 2,4-dichloro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175278-27-0
Record name 2,4-dichloro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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